Ethylenebis(chloroformate)

Description

The exact mass of the compound Ethylenebis(chloroformate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylenebis(chloroformate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenebis(chloroformate) including the price, delivery time, and more detailed information at info@benchchem.com.

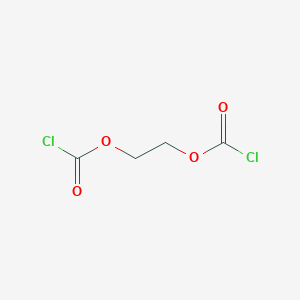

Structure

3D Structure

Properties

IUPAC Name |

2-carbonochloridoyloxyethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O4/c5-3(7)9-1-2-10-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMACOGSACRRIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)Cl)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32200-04-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(chlorocarbonyl)-ω-[(chlorocarbonyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32200-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2051631 | |

| Record name | 1,2-Bis((chlorocarbonyl)oxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-05-0 | |

| Record name | C,C′-1,2-Ethanediyl dicarbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis((chlorocarbonyl)oxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, C,C'-1,2-ethanediyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis((chlorocarbonyl)oxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene bis(chloroformate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS((CHLOROCARBONYL)OXY)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y32KW65WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylenebis(chloroformate): Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of ethylenebis(chloroformate), a versatile bifunctional reagent. The information is curated for researchers and professionals in the fields of chemical synthesis and drug development, with a focus on data-driven insights and practical methodologies.

Chemical Properties and Structure

Ethylenebis(chloroformate), with the CAS number 124-05-0, is a reactive organic compound utilized as a crosslinking agent and a monomer in the synthesis of various polymers and bioactive molecules.[1] Its bifunctional nature, possessing two chloroformate groups, allows for the covalent linkage of two nucleophilic moieties.

Physicochemical Properties

A summary of the key physicochemical properties of ethylenebis(chloroformate) is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄Cl₂O₄ | [1] |

| Molecular Weight | 186.98 g/mol | [1] |

| Density | 1.436 g/mL at 25 °C | [1] |

| Boiling Point | 53-55 °C at 0.3 mmHg | [1] |

| Flash Point | > 110 °C (closed cup) | [1] |

| Refractive Index (n20/D) | 1.436 | [1] |

Structural Information

The structural details of ethylenebis(chloroformate) are crucial for understanding its reactivity and applications.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(chloroformyloxy)ethyl chloroformate | |

| Linear Formula | ClCO₂CH₂CH₂O₂CCl | [2] |

| SMILES | ClC(=O)OCCOC(=O)Cl | |

| InChI Key | FMACOGSACRRIMK-UHFFFAOYSA-N |

Synthesis and Reactivity

Synthesis

Ethylenebis(chloroformate) is typically synthesized by the reaction of ethylene glycol with an excess of phosgene or a phosgene equivalent like triphosgene.[5] The reaction is generally carried out in an inert solvent at low temperatures to control the exothermic reaction and minimize the formation of byproducts.

General Experimental Protocol for Synthesis:

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acid gases is charged with a solution of ethylene glycol in a suitable inert solvent (e.g., dichloromethane, toluene).

-

Reagent Addition: The solution is cooled in an ice-salt bath, and a solution of phosgene or triphosgene in the same solvent is added dropwise with vigorous stirring.

-

Reaction Conditions: The temperature is maintained below 10 °C throughout the addition. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction mixture is then purged with an inert gas (e.g., nitrogen) to remove excess phosgene and hydrogen chloride. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Caption: General workflow for the synthesis of ethylenebis(chloroformate).

Reactivity

The reactivity of ethylenebis(chloroformate) is dominated by the two electrophilic chloroformate groups. These groups readily react with nucleophiles such as amines, alcohols, and thiols to form stable carbamates, carbonates, and thiocarbonates, respectively. This reactivity makes it an excellent crosslinking agent.

Reaction with Amines to Form Biscarbamates:

Ethylenebis(chloroformate) reacts with primary or secondary amines to form biscarbamates. This reaction is fundamental to its use as a crosslinker in polymer and bioconjugate chemistry.

Caption: Reaction of ethylenebis(chloroformate) with amines.

Experimental Protocols

Analytical Methods

The purity and identity of ethylenebis(chloroformate) can be assessed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

While a direct GC-MS method for ethylenebis(chloroformate) is not commonly reported, its analysis can be approached by derivatization. However, given its volatility, a direct injection method with a suitable column (e.g., a low- to mid-polarity column) and a temperature program that avoids on-column decomposition is feasible. The mass spectrum would be expected to show characteristic fragments corresponding to the loss of chlorine, carbon monoxide, and fragments of the ethylene glycol backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A solution of the compound in an appropriate deuterated solvent (e.g., CDCl₃) would be prepared. The spectrum is expected to show a singlet for the four equivalent protons of the ethylene bridge.

-

¹³C NMR: A more concentrated solution would be used to obtain the ¹³C NMR spectrum. The spectrum should display a signal for the ethylene carbons and a downfield signal for the carbonyl carbons of the chloroformate groups.

Applications in Drug Development

The bifunctional nature of ethylenebis(chloroformate) makes it a valuable tool in drug development, primarily as a crosslinking agent and a linker.

Crosslinking Agent for Drug Delivery Systems

Ethylenebis(chloroformate) can be used to crosslink polymers to form hydrogels or nanoparticles for controlled drug release. For instance, it has been utilized to synthesize biscarbamate cross-linked polyethylenimine (PEI) derivatives.[2] These crosslinked PEI variants exhibit lower cytotoxicity and high efficiency for gene delivery, making them promising non-viral vectors for gene therapy.

Caption: Application of ethylenebis(chloroformate) in drug delivery.

Linker in Bioconjugation

The reactivity of ethylenebis(chloroformate) with amines and other nucleophiles allows for its use as a short, flexible linker in bioconjugation. It can be used to connect a drug molecule to a targeting moiety, such as an antibody, to create antibody-drug conjugates (ADCs). The resulting carbamate or carbonate linkages offer good stability in physiological conditions. While specific examples with ethylenebis(chloroformate) in clinically approved ADCs are not prominent, the underlying chemistry is a staple in the field of bioconjugation.

Monomer for Biomedical Polymers

Ethylenebis(chloroformate) can serve as a monomer in the synthesis of polyurethanes and polycarbonates.[6] By reacting it with diols or diamines, polymers with tailored properties for biomedical applications can be produced. These polymers can be designed to be biodegradable and biocompatible, making them suitable for use in medical devices, tissue engineering scaffolds, and drug delivery systems.[2][7]

Safety Information

Ethylenebis(chloroformate) is a corrosive and acutely toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, in a well-ventilated fume hood. It is harmful if swallowed and causes severe skin burns and eye damage.[2]

This technical guide provides a foundational understanding of ethylenebis(chloroformate). Researchers are encouraged to consult the cited literature and safety data sheets for more detailed information and specific experimental conditions.

References

- 1. Ethylenebis(chloroformate) 98 124-05-0 [sigmaaldrich.com]

- 2. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. TRIETHYLENE GLYCOL BIS(CHLOROFORMATE)(17134-17-7) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. daneshjoos.farafile.ir [daneshjoos.farafile.ir]

- 7. Designed Polyurethanes for Potential Biomedical and Pharmaceutical Applications: Novel Synthetic Strategy for Preparing Sucrose Containing Biocompatible and Biodegradable Polyurethane Networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Ethylenebis(chloroformate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ethylenebis(chloroformate) (CAS No. 124-05-0), a valuable bifunctional reagent in organic synthesis. The document details the underlying chemical principles, experimental protocols derived from established methodologies for chloroformate synthesis, and purification techniques.

Introduction

Ethylenebis(chloroformate), with the chemical formula C₄H₄Cl₂O₄, is a derivative of ethylene glycol and phosgene.[1] Its two chloroformate groups make it a versatile cross-linking agent and a key building block in the synthesis of various organic compounds, including carbonates and carbamates. This guide outlines the primary synthetic route from ethylene glycol and a phosgene source, followed by a detailed purification protocol.

Synthesis of Ethylenebis(chloroformate)

The synthesis of ethylenebis(chloroformate) involves the reaction of ethylene glycol with a phosgenating agent. While phosgene gas is the traditional reagent, safer solid alternatives like triphosgene are often preferred in a laboratory setting.[2]

Reaction using Phosgene

The reaction of a diol, such as ethylene glycol, with excess phosgene is a well-established method for the preparation of bis(chloroformates).[3][4] The general reaction is as follows:

HOCH₂CH₂OH + 2 COCl₂ → ClCOOCH₂CH₂OOCCl + 2 HCl

A key aspect of this reaction is the use of an excess of phosgene, which also serves to control the reaction temperature through its reflux.[3]

Reaction using Triphosgene (A Safer Alternative)

Triphosgene (bis(trichloromethyl) carbonate) serves as a solid, safer substitute for phosgene gas.[2] In the presence of a tertiary amine or another suitable catalyst, it decomposes in situ to generate phosgene.[5] The reaction with ethylene glycol proceeds as follows:

3 HOCH₂CH₂OH + (Cl₃CO)₂CO → 3 ClCOOCH₂CH₂OOCCl + 6 HCl

This method avoids the handling of highly toxic phosgene gas and is often employed in laboratory-scale syntheses.[6]

Experimental Protocol (Adapted from General Chloroformate Synthesis)

The following protocol is a generalized procedure based on established methods for the synthesis of chloroformates from alcohols and phosgene.[3][7]

Materials and Equipment:

-

Jacketed glass reactor with a mechanical stirrer, dropping funnel, and a reflux condenser cooled with a cryogen (e.g., dry ice/acetone slush).

-

Gas inlet tube for phosgene.

-

Scrubbing system for excess phosgene and HCl (e.g., sodium hydroxide solution).

-

Ethylene glycol (anhydrous).

-

Phosgene (or triphosgene and a suitable base like pyridine or sodium carbonate).[6]

-

Inert solvent (e.g., toluene, if using triphosgene).[6]

Procedure:

-

Reactor Setup: The reactor is charged with a solution of phosgene or a solution of triphosgene in an inert solvent.[3][6] The system is flushed with an inert gas (e.g., nitrogen).

-

Cooling: The reactor is cooled to a low temperature, typically below 10°C, using a circulating cooling bath.[7]

-

Addition of Ethylene Glycol: A solution of anhydrous ethylene glycol in the same inert solvent (if used) is added dropwise to the stirred phosgene solution. The addition rate is controlled to maintain the reaction temperature. For the reaction with phosgene, the temperature can be controlled by the reflux of excess phosgene, typically maintaining a temperature between 15 and 30°C.[3]

-

Reaction: After the addition is complete, the reaction mixture is stirred at the controlled temperature for a period to ensure complete reaction.

-

Degassing: Excess phosgene and dissolved HCl are removed. This can be achieved by bubbling a dry, inert gas (e.g., nitrogen or air) through the reaction mixture or by evacuation at a reduced pressure while gently warming the mixture.[3][8]

Purification of Ethylenebis(chloroformate)

The crude product is purified by vacuum distillation to obtain high-purity Ethylenebis(chloroformate).

Pre-distillation Work-up

In some cases, particularly when using industrial-grade phosgene which may contain metal impurities, a pre-distillation wash can be beneficial. The crude product can be washed with ice-cold water to remove any remaining HCl.[3]

Vacuum Distillation

Equipment:

-

Distillation apparatus suitable for vacuum operation, including a round-bottom flask, a short-path distillation head, a condenser, and receiving flasks.

-

Vacuum pump with a cold trap.

-

Heating mantle with a stirrer.

Procedure:

-

The crude, degassed Ethylenebis(chloroformate) is transferred to the distillation flask.

-

The system is evacuated to a pressure of approximately 0.3 mmHg.

-

The flask is gently heated. The fraction boiling at 53-55°C is collected as the purified product.[1]

Data Presentation

Table 1: Physical and Chemical Properties of Ethylenebis(chloroformate)

| Property | Value |

| CAS Number | 124-05-0 |

| Molecular Formula | C₄H₄Cl₂O₄ |

| Molecular Weight | 186.98 g/mol |

| Boiling Point | 53-55 °C at 0.3 mmHg |

| Purity (Typical) | 98% |

Table 2: Typical Reaction Parameters for Chloroformate Synthesis

| Parameter | Phosgene Method | Triphosgene Method |

| Phosgenating Agent | Phosgene (gas or liquid) | Triphosgene (solid) |

| Stoichiometry | Excess phosgene | ~1/3 equivalent of triphosgene per mole of alcohol |

| Temperature | 15-30 °C (controlled by phosgene reflux)[3] | 0 °C to room temperature[6] |

| Solvent | Often neat, or in the chloroformate product itself[3] | Inert solvent (e.g., toluene)[6] |

| Base/Catalyst | Not typically required | Tertiary amine (e.g., pyridine) or Na₂CO₃[5][6] |

| Yield (General) | High (e.g., >90% for similar compounds)[3][8] | High (e.g., >90% for similar compounds)[6] |

Mandatory Visualizations

Caption: Synthesis pathway of Ethylenebis(chloroformate).

Caption: Purification workflow for Ethylenebis(chloroformate).

References

- 1. 亚乙基二氯甲酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Triphosgene - Wikipedia [en.wikipedia.org]

- 3. US2476637A - Method of preparing chloroformates - Google Patents [patents.google.com]

- 4. Phosgene - Wikipedia [en.wikipedia.org]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]

An In-Depth Technical Guide to Ethylenebis(chloroformate) (CAS 124-05-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenebis(chloroformate), with the CAS number 124-05-0, is a highly reactive bifunctional organic compound. Its structure, featuring two chloroformate groups, makes it a versatile reagent in organic synthesis, particularly in polymerization and crosslinking reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling procedures, synthesis, and key applications in research and development. Detailed experimental protocols and reaction workflows are presented to facilitate its practical use in the laboratory.

Chemical and Physical Properties

Ethylenebis(chloroformate) is a colorless liquid with the chemical formula C₄H₄Cl₂O₄.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 124-05-0 | [1][2] |

| Molecular Formula | C₄H₄Cl₂O₄ | [1][2] |

| Linear Formula | ClCO₂CH₂CH₂O₂CCl | [1][3] |

| Molecular Weight | 186.98 g/mol | [1][2] |

| Boiling Point | 53-55 °C at 0.3 mmHg | [1] |

| Density | 1.436 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.436 | [1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

| Synonyms | 2-carbonochloridoyloxyethyl carbonochloridate, Ethylene glycol bis(chloroformate) | [2] |

Safety and Handling

Ethylenebis(chloroformate) is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.

Hazard Classifications:

Signal Word: Danger[1]

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P303 + P361 + P353: IF ON SKIN (or hair): Remove/ Take off immediately all contaminated clothing. Rinse skin with water/ shower.[1]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Faceshields and goggles.[3]

-

Hand Protection: Compatible chemical-resistant gloves.[3]

-

Respiratory Protection: Type ABEK (EN14387) respirator filter or equivalent.[3]

-

Skin and Body Protection: Chemical-resistant apron and other protective clothing.

Synthesis

The synthesis of chloroformates is typically achieved through the reaction of an alcohol with phosgene or a phosgene equivalent. For Ethylenebis(chloroformate), the precursor is ethylene glycol.

Experimental Protocol: General Synthesis of Chloroformates

-

Reaction Setup: A stirred solution of BTC in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

-

Addition of Alcohol: Ethylene glycol (in a stoichiometric amount) is added dropwise to the cooled BTC solution.

-

Addition of Base: A solution of a base, such as pyridine, in the solvent is then added dropwise while maintaining the temperature between 0-5 °C.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Workup: The reaction mixture is washed with water to remove the pyridinium hydrochloride salt. The organic layer is dried over an anhydrous salt (e.g., calcium chloride), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield the final Ethylenebis(chloroformate).

Applications in Synthesis

The bifunctional nature of Ethylenebis(chloroformate) makes it a valuable building block for the synthesis of various polymers and heterocyclic compounds. Its primary utility lies in its ability to react with nucleophiles, such as amines and alcohols, at both ends of the molecule.

Polyurethane Synthesis

Ethylenebis(chloroformate) can be used as a phosgene-free route to synthesize non-isocyanate polyurethanes (NIPUs).[4][5] This is achieved through a polycondensation reaction with diamines.

Experimental Protocol: Polyurethane Synthesis

A general procedure for the synthesis of polyurethanes from a bis-chloroformate and a diamine involves an aqueous system.[6]

-

Reaction Setup: A solution of the bis-chloroformate, such as Ethylenebis(chloroformate), is prepared in a water-immiscible organic solvent.

-

Addition of Diamine: An aqueous solution of a diamine is prepared, often with a basic scavenger to neutralize the HCl byproduct.

-

Interfacial Polymerization: The two solutions are combined and stirred vigorously to create a large interfacial area where the polymerization occurs. The reaction is typically carried out at a temperature below 50 °C.[6]

-

Isolation: The resulting polyurethane polymer precipitates and can be isolated by filtration, washed, and dried.

Synthesis of Bis-carbamates and Heterocyclic Compounds

Ethylenebis(chloroformate) readily reacts with primary and secondary amines to form bis-carbamates. This reaction can be utilized to synthesize symmetrical molecules or to act as a linker between two different molecules. Furthermore, by using diamines, it can be a precursor for the synthesis of various heterocyclic compounds, such as cyclic ureas.

Experimental Protocol: Synthesis of Bis-carbamates

A general procedure for the formation of carbamates from chloroformates and amines can be adapted.

-

Reaction Setup: The amine is dissolved in a suitable solvent, such as toluene, and cooled in an ice bath. A base, like pyridine or triethylamine, is added to act as an acid scavenger.

-

Addition of Chloroformate: Ethylenebis(chloroformate) is added dropwise to the cooled and stirred amine solution.

-

Reaction: The reaction mixture is stirred for a period, often overnight, allowing it to warm to room temperature.

-

Workup: Water is added to the mixture, and the product is either filtered if it precipitates or extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Crosslinking Agent

The two reactive chloroformate groups allow Ethylenebis(chloroformate) to act as a crosslinking agent for polymers containing nucleophilic functional groups, such as amines or hydroxyls. This crosslinking can improve the mechanical and thermal properties of the polymer. While specific protocols for Ethylenebis(chloroformate) as a crosslinking agent are not detailed in the provided search results, the general principle involves reacting it with a polymer that has available amine or hydroxyl side groups.

Conclusion

Ethylenebis(chloroformate) is a valuable and versatile reagent for chemical synthesis, particularly in the fields of polymer chemistry and drug development. Its ability to form stable linkages with nucleophiles makes it an important tool for creating complex molecules, including polyurethanes and various crosslinked materials. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. The experimental outlines provided in this guide serve as a foundation for researchers to develop specific procedures tailored to their synthetic needs.

References

- 1. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 2. scbt.com [scbt.com]

- 3. Ethylenebis(chloroformate) 98 124-05-0 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US3254056A - Polyurethane elastomers from a polyether bis-chloroformate and a diamine - Google Patents [patents.google.com]

Physical properties of Ethylenebis(chloroformate) (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Ethylenebis(chloroformate) (CAS No. 124-05-0), a bifunctional reagent valuable in organic synthesis and the development of cross-linking agents. This document outlines its boiling point and density, details the standard experimental methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of Ethylenebis(chloroformate) are critical for its handling, reaction setup, and purification. The following table summarizes its key quantitative physical data.

| Physical Property | Value | Conditions |

| Boiling Point | 53-55 °C | at 0.3 mmHg[1][2] |

| 80-82 °C | at 29 Torr | |

| Density | 1.436 g/mL | at 25 °C[1] |

Experimental Protocols for Property Determination

The values presented are typically determined using standardized laboratory procedures. While the specific reports for Ethylenebis(chloroformate) do not detail the exact instrumentation used, the following experimental protocols describe the standard methods for ascertaining the boiling point under vacuum and the density of a liquid.

Determination of Boiling Point Under Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds like Ethylenebis(chloroformate) that may decompose at higher temperatures, determining the boiling point at a reduced pressure (vacuum) is standard practice.

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask (containing the Ethylenebis(chloroformate) and boiling chips), a distillation head with a port for a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.

-

Sample Preparation: A small sample of Ethylenebis(chloroformate) is placed into the round-bottom flask.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 0.3 mmHg), which is monitored using the manometer.

-

Heating: The flask is gently heated using a heating mantle. The liquid will begin to boil when its vapor pressure equals the pressure of the system.

-

Temperature Reading: The thermometer is positioned so that its bulb is just below the side arm leading to the condenser. This ensures that the temperature of the vapor that is in thermal equilibrium with the distilling liquid is measured.

-

Data Recording: The temperature at which a steady condensation of the liquid is observed in the condenser is recorded as the boiling point at that specific pressure. The relationship between pressure and boiling point can be approximated by the Clausius-Clapeyron equation.

Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is a fundamental property that can indicate purity.

Methodology: Pycnometry

-

Apparatus: A pycnometer, a glass flask with a precisely known volume, is used for this measurement. A high-precision analytical balance is also required.

-

Calibration: The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on the analytical balance.

-

Sample Filling: The pycnometer is filled with Ethylenebis(chloroformate). Care is taken to avoid air bubbles. A ground-glass stopper with a capillary tube allows excess liquid to be expelled, ensuring the flask is filled to its exact calibrated volume.

-

Thermostatting: The filled pycnometer is placed in a thermostat-controlled water bath to bring it to a specific temperature (e.g., 25 °C), as density is temperature-dependent.

-

Final Weighing: The pycnometer is removed from the bath, carefully dried on the outside, and its total mass is measured.

-

Calculation: The mass of the Ethylenebis(chloroformate) is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Workflow: Synthesis of Ethylenebis(chloroformate)

Ethylenebis(chloroformate) is synthesized through the reaction of ethylene glycol with an excess of phosgene. The following diagram illustrates the logical workflow for this chemical transformation, highlighting the key reactants, reaction conditions, and purification steps.

Caption: Logical workflow for the synthesis of Ethylenebis(chloroformate).

References

An In-depth Technical Guide to the Reactivity of Ethylenebis(chloroformate) with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of ethylenebis(chloroformate) with primary amines. This reaction is a cornerstone of various synthetic pathways, particularly in the formation of carbamates and the synthesis of polyurethanes. This document details the reaction mechanisms, presents experimental protocols, and offers visualizations to facilitate a deeper understanding of the process.

Core Reaction Principles

Ethylenebis(chloroformate) is a bifunctional electrophile, featuring two chloroformate groups. The carbon atom in a chloroformate group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. Primary amines, possessing a lone pair of electrons on the nitrogen atom, act as potent nucleophiles.

The fundamental reaction between ethylenebis(chloroformate) and a primary amine is a nucleophilic acyl substitution, analogous to the Schotten-Baumann reaction.[1][2][3][4] The primary amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a stable carbamate linkage. Due to the bifunctional nature of ethylenebis(chloroformate), the reaction can proceed at both ends of the molecule.

When a primary monoamine is used in a stoichiometric ratio of at least 2:1 (amine:ethylenebis(chloroformate)), the primary product is a bis-carbamate. If a primary diamine is used, a step-growth polymerization occurs, resulting in the formation of a polyurethane.[3]

Reaction with Primary Monoamines

The reaction with a primary monoamine, such as butylamine, results in the formation of a discrete bis-carbamate molecule, in this case, ethane-1,2-diyl bis(butylcarbamate). The reaction requires two equivalents of the amine per equivalent of ethylenebis(chloroformate); one equivalent acts as the nucleophile, and the second neutralizes the hydrochloric acid byproduct. Alternatively, an external base like pyridine or sodium hydroxide can be used as an acid scavenger.[1][5]

Reaction with Primary Diamines: Polyurethane Formation

When ethylenebis(chloroformate) is reacted with a primary diamine, for instance, 1,6-hexanediamine, a polymerization reaction is initiated. Each monomer possesses two reactive sites, enabling the formation of long polymer chains through the repetitive formation of carbamate linkages. This process is a classic example of step-growth polymerization, leading to the synthesis of polyurethanes.[3]

Quantitative Data Summary

The following table summarizes the key reactants and expected products for the reactions of ethylenebis(chloroformate) with a representative primary monoamine and diamine.

| Reactant 1 | Reactant 2 | Product | Product Type |

| Ethylenebis(chloroformate) | Butylamine | Ethane-1,2-diyl bis(butylcarbamate) | Bis-carbamate |

| Ethylenebis(chloroformate) | 1,6-Hexamethylenediamine | Poly(hexamethylene ethylenebis(carbamate)) | Polyurethane |

Experimental Protocols

The following are representative experimental protocols for the synthesis of a bis-carbamate and a polyurethane. These are based on general procedures for reactions of chloroformates with amines and should be adapted and optimized for specific research purposes.

Synthesis of Ethane-1,2-diyl bis(butylcarbamate)

Materials:

-

Ethylenebis(chloroformate) (1.0 eq)

-

Butylamine (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate, saturated aqueous solution

-

Magnesium sulfate, anhydrous

-

Stir plate and stir bar

-

Round-bottom flask

-

Addition funnel

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethylenebis(chloroformate) (1.0 eq) in anhydrous dichloromethane (e.g., 10 mL per gram of chloroformate).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve butylamine (2.2 eq) in anhydrous dichloromethane.

-

Transfer the butylamine solution to an addition funnel and add it dropwise to the stirred solution of ethylenebis(chloroformate) over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the butylamine hydrochloride salt and any unreacted starting material.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

The crude product, ethane-1,2-diyl bis(butylcarbamate), can be purified by recrystallization or column chromatography.

Synthesis of Poly(hexamethylene ethylenebis(carbamate))

Materials:

-

Ethylenebis(chloroformate) (1.0 eq)

-

1,6-Hexamethylenediamine (1.0 eq)

-

Sodium hydroxide (2.0 eq)

-

Dichloromethane (DCM)

-

Water

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Prepare a solution of 1,6-hexamethylenediamine (1.0 eq) and sodium hydroxide (2.0 eq) in water (e.g., 50 mL).

-

Prepare a solution of ethylenebis(chloroformate) (1.0 eq) in dichloromethane (e.g., 50 mL).

-

In a beaker with vigorous stirring, add the dichloromethane solution of ethylenebis(chloroformate) to the aqueous solution of the diamine and sodium hydroxide.

-

A polymer will precipitate at the interface of the two layers.

-

Continue stirring vigorously for 10-15 minutes.

-

Collect the polymer by filtration, wash thoroughly with water to remove any salts, and then with a solvent like acetone to remove unreacted monomers and oligomers.

-

Dry the resulting polyurethane polymer in a vacuum oven at a low temperature.

Visualizations

Reaction Mechanism

Caption: Nucleophilic attack of a primary amine on ethylenebis(chloroformate).

Experimental Workflow for Bis-carbamate Synthesis

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. About: Schotten–Baumann reaction [dbpedia.org]

- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Spectroscopic Characterization of Ethylenebis(chloroformate): A Technical Overview

Introduction

Ethylenebis(chloroformate), with the linear formula ClCO₂CH₂CH₂O₂CCl, is a chemical intermediate used in various synthetic applications. A thorough understanding of its spectroscopic properties is essential for researchers and professionals in chemical synthesis and drug development for reaction monitoring, quality control, and structural confirmation. This technical guide provides a summary of the expected spectroscopic data for ethylenebis(chloroformate), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to a lack of directly published experimental spectra for this specific compound, the data presented herein is predicted based on the analysis of its constituent functional groups and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for ethylenebis(chloroformate). These predictions are derived from known spectral data for ethylene glycol, various alkyl chloroformates, and general principles of spectroscopy.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of ethylenebis(chloroformate) is expected to be simple due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.5 | Singlet | 4H | -CH₂- |

Prediction Justification: The ethylene glycol protons in the parent molecule typically appear around 3.7 ppm. The presence of the electron-withdrawing chloroformate group (-O(C=O)Cl) will deshield the adjacent methylene protons, shifting their resonance downfield. A shift to approximately 4.5 ppm is a reasonable estimate. Due to the symmetrical nature of the molecule, all four protons of the ethylene bridge are chemically equivalent, resulting in a single peak (a singlet).

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum is also expected to show two distinct signals corresponding to the two unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~ 68 | -CH₂- |

| ~ 150 | C=O |

Prediction Justification: The methylene carbons (-CH₂-) of ethylene glycol are typically found around 63 ppm. The attachment of the chloroformate group will cause a downfield shift, likely to the 65-70 ppm range. The carbonyl carbon of the chloroformate group is expected to be significantly deshielded and appear in the range of 149-155 ppm, which is characteristic for this functional group.

IR (Infrared) Spectroscopy Data

The infrared spectrum will be dominated by the strong absorption of the carbonyl group.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 1775 | Strong | C=O stretch (chloroformate) |

| ~ 1160 | Strong | C-O stretch |

| ~ 700 | Strong | C-Cl stretch |

Prediction Justification: Chloroformates are known to have a strong carbonyl (C=O) stretching vibration at a relatively high frequency, typically around 1775 cm⁻¹. Strong C-O stretching bands are also characteristic and are expected around 1160 cm⁻¹. The carbon-chlorine (C-Cl) bond will also show a strong absorption, typically in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS) Data

The mass spectrum of ethylenebis(chloroformate) is predicted to show specific fragmentation patterns characteristic of chloroformates. The molecular weight of ethylenebis(chloroformate) is 186.98 g/mol .

| m/z | Predicted Fragment |

| 186/188/190 | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorines) |

| 123/125 | [M - COCl]⁺ |

| 93 | [M - ClCO₂]⁺ |

| 63 | [COCl]⁺ |

Prediction Justification: The molecular ion peak should be observable, and due to the presence of two chlorine atoms, it will exhibit a characteristic isotopic pattern (M, M+2, M+4). A common fragmentation pathway for chloroformates is the loss of the ethoxycarbonyl radical (-CO₂R) or the acyl group (-COCl).[1] Therefore, fragments corresponding to the loss of a COCl group are expected. The COCl⁺ fragment itself is also a likely observation.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of ethylenebis(chloroformate) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a 300 or 400 MHz instrument.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Use a standard pulse sequence with a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is generally sufficient.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, the easiest method is to use Attenuated Total Reflectance (ATR). Place a small drop of the neat liquid sample directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal or empty salt plates.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

-

Electron Ionization (EI) is a common ionization method that will induce fragmentation, providing structural information.

-

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with a GC system.

-

Data Acquisition:

-

The instrument is set to scan over a specific mass-to-charge (m/z) range (e.g., m/z 10-300).

-

The data system records the abundance of each ion at each m/z value.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like ethylenebis(chloroformate).

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Safe Handling of Ethylenebis(chloroformate) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Ethylenebis(chloroformate) is a reactive chemical intermediate valuable in various synthetic applications, including the development of novel pharmaceuticals. However, its utility is matched by its significant hazardous properties, necessitating stringent safety protocols to mitigate risks to laboratory personnel. This technical guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required when working with Ethylenebis(chloroformate).

Core Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of Ethylenebis(chloroformate) is fundamental to its safe handling. This data, summarized in the table below, informs proper storage, handling, and emergency response procedures.

| Property | Value | Source |

| CAS Number | 124-05-0 | [1][2] |

| Molecular Formula | C4H4Cl2O4 | [1] |

| Molecular Weight | 186.98 g/mol | [1][2] |

| Boiling Point | 53-55 °C at 0.3 mmHg | |

| Density | 1.436 g/mL at 25 °C | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.436 | |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and Risk Assessment

Ethylenebis(chloroformate) is classified as a hazardous substance with the following primary concerns:

-

Acute Toxicity (Oral): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Causes severe skin burns.[2]

-

Eye Damage/Irritation: Causes serious eye damage.[2]

-

Reactivity: Reacts with water, which can produce corrosive and/or toxic gases.[3] It may also form explosive peroxides.[3]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including carbon oxides and phosgene.[3]

Due to these hazards, a comprehensive risk assessment must be conducted before any experiment involving Ethylenebis(chloroformate). This assessment should identify potential exposure scenarios and establish control measures to minimize risk.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling Ethylenebis(chloroformate). The minimum required PPE includes:

-

Eye and Face Protection: Tightly fitting safety goggles or a full-face shield.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[4]

-

Skin and Body Protection: A lab coat or chemical-resistant apron, long pants, and closed-toe shoes are required. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.[3]

-

Respiratory Protection: All work with Ethylenebis(chloroformate) should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] In cases where engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the integrity of the chemical.

Handling:

-

All manipulations of Ethylenebis(chloroformate) must be performed within a certified chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Ensure adequate ventilation at all times.[4]

-

Keep away from sources of ignition as thermal decomposition can produce hazardous gases.[3][4]

-

Use only non-sparking tools and explosion-proof equipment where necessary.[5][6]

-

Grounding and bonding of containers and receiving equipment should be implemented to prevent static discharge.[5]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is between 2-8°C.[2]

-

Keep containers tightly closed to prevent exposure to moisture.[3]

-

Store away from incompatible materials such as bases, water, alcohols, and amines.[3][5]

-

Protect from direct sunlight.[3]

-

Due to the potential for peroxide formation, containers should be dated upon receipt and opening.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spills and Leaks:

-

Evacuate: Immediately evacuate the area and alert nearby personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, contain the material with an inert absorbent, such as sand or vermiculite. Do not use combustible materials like sawdust.

-

Neutralize: For larger spills, it may be necessary to neutralize with a cold alkaline solution.[7]

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][8]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4][8]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Fire Fighting:

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do NOT use water, as it reacts with Ethylenebis(chloroformate) to produce toxic and corrosive gases.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Hypothetical Experimental Protocol: Synthesis of a Bis-Carbamate

This protocol describes a representative synthesis using Ethylenebis(chloroformate) and is intended to illustrate the integration of safety procedures into the experimental workflow. A thorough, experiment-specific risk assessment must be conducted before proceeding with any laboratory work.

Objective: To synthesize a bis-carbamate by reacting Ethylenebis(chloroformate) with a primary amine.

Materials:

-

Ethylenebis(chloroformate)

-

Primary amine (e.g., benzylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane)

-

Tertiary amine base (e.g., triethylamine)

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, addition funnel, condenser)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Set up the reaction apparatus (oven-dried glassware) under an inert atmosphere (nitrogen).

-

Don all required PPE (safety goggles, lab coat, chemical-resistant gloves).

-

-

Reagent Preparation:

-

In the fume hood, dissolve the primary amine and triethylamine in anhydrous dichloromethane in the round-bottom flask.

-

Cool the solution in an ice bath.

-

-

Addition of Ethylenebis(chloroformate):

-

Carefully measure the required amount of Ethylenebis(chloroformate) in the fume hood.

-

Dilute the Ethylenebis(chloroformate) with anhydrous dichloromethane in the addition funnel.

-

Add the Ethylenebis(chloroformate) solution dropwise to the cooled amine solution with vigorous stirring. Maintain the temperature below 10°C.

-

-

Reaction:

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the predetermined reaction time.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of water or a dilute aqueous acid solution in the fume hood.

-

Perform the necessary extractions and washes.

-

Dry the organic layer and concentrate the solvent using a rotary evaporator with appropriate vapor trapping.

-

Purify the crude product by a suitable method (e.g., recrystallization, column chromatography).

-

-

Waste Disposal:

-

All liquid and solid waste containing Ethylenebis(chloroformate) or its byproducts must be disposed of in appropriately labeled hazardous waste containers.

-

Visual Workflow Guides

The following diagrams illustrate key workflows for the safe handling of Ethylenebis(chloroformate).

Caption: Safe Handling Workflow for Ethylenebis(chloroformate).

Caption: Emergency Response Workflow for Spills or Exposures.

References

- 1. scbt.com [scbt.com]

- 2. Ethylenebis(chloroformate) 98 124-05-0 [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. vandemark.com [vandemark.com]

- 8. Ethylenebis (chloroformate) - High purity | EN [georganics.sk]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethylenebis(chloroformate)

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Safety Data

All quantitative data for Ethylenebis(chloroformate) found in public databases and safety data sheets are summarized below. This information is critical for handling and for designing experiments.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₄Cl₂O₄ | [1] |

| Molecular Weight | 186.98 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 53-55 °C at 0.3 mmHg | [1] |

| Density | 1.436 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.436 | [1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B) | [1] |

Thermal Stability and Expected Decomposition Profile

Ethylenebis(chloroformate) is expected to be thermally labile. Upon heating, chloroformate esters are known to undergo decomposition. Safety Data Sheets for Ethylenebis(chloroformate) indicate that thermal decomposition can produce toxic and corrosive gases.

Expected Decomposition Products: Based on the general reactivity of chloroformates and safety data, the primary hazardous decomposition products are anticipated to be:

-

Phosgene (COCl₂)

-

Carbon Oxides (CO, CO₂)

-

Hydrogen Chloride (HCl) (in the presence of moisture)

-

1,2-Dichloroethane

The decomposition of alkyl chloroformates can proceed via an intramolecular nucleophilic substitution, leading to the formation of an alkyl chloride and carbon dioxide. Applying this to the bifunctional nature of Ethylenebis(chloroformate), a likely decomposition pathway is the formation of 1,2-dichloroethane and two molecules of carbon dioxide.

Proposed Thermal Decomposition Pathway

The following diagram illustrates the proposed primary thermal decomposition pathway for Ethylenebis(chloroformate), proceeding through a concerted mechanism to yield stable end products.

Caption: Proposed thermal decomposition pathway of Ethylenebis(chloroformate).

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of Ethylenebis(chloroformate), a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or evaporation, and to quantify this mass loss.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Ethylenebis(chloroformate) into a standard TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic (melting, boiling) and exothermic (decomposition) events.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of Ethylenebis(chloroformate) into a hermetically sealed aluminum or stainless steel DSC pan. Sealing is crucial to contain any volatile decomposition products and prevent evaporation before decomposition.

-

Reference: An empty, hermetically sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 0 °C or lower).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that encompasses all expected thermal events.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks represent melting or boiling, while exothermic peaks indicate decomposition. The onset temperature and the peak maximum of the exotherm provide critical information about the decomposition process.

-

4.3. Analysis of Gaseous Decomposition Products

-

Objective: To identify the chemical nature of the gases evolved during decomposition.

-

Apparatus: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

Methodology:

-

Perform a TGA experiment as described in section 4.1.

-

The evolved gas from the TGA furnace is continuously transferred via a heated transfer line to the MS or FTIR spectrometer.

-

Spectra are collected throughout the TGA run, allowing for the identification of specific molecules (e.g., CO₂, phosgene, 1,2-dichloroethane) as they are released at different temperatures.

-

Standard Workflow for Thermal Stability Assessment

The logical workflow for assessing the thermal stability of a chemical like Ethylenebis(chloroformate) is depicted below. This process ensures a comprehensive understanding of the material's behavior under thermal stress.

Caption: A standard experimental workflow for thermal stability assessment.

Conclusion

While specific experimental TGA and DSC data for Ethylenebis(chloroformate) remains to be published, a comprehensive understanding of its potential thermal behavior can be derived from the chemistry of analogous chloroformate compounds. It is expected to decompose upon heating, releasing hazardous substances including phosgene and 1,2-dichloroethane. For any application involving heating, it is imperative that a thorough thermal analysis, following the protocols outlined in this guide, is conducted to establish safe operating limits and to understand the full decomposition profile.

References

An In-depth Technical Guide to Ethylenebis(chloroformate): Historical Development, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethylenebis(chloroformate), a versatile reagent in organic synthesis. The document traces its historical development from the discovery of its precursors to modern synthetic methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support researchers in its application.

Historical Development and Discovery

The history of Ethylenebis(chloroformate) is intrinsically linked to the discovery of its constituent components: phosgene and ethylene glycol.

-

1812: Discovery of Phosgene: The journey begins with the synthesis of phosgene (COCl₂) by the Cornish chemist John Davy. By exposing a mixture of carbon monoxide and chlorine to sunlight, he created the highly reactive compound that would become a cornerstone of industrial chemistry.[1][2][3]

-

1856: First Preparation of Ethylene Glycol: Charles-Adolphe Wurtz, a French chemist, is credited with the first preparation of ethylene glycol (HOCH₂CH₂OH). His work laid the foundation for the study of diols and their reactions.

-

Late 19th to Early 20th Century: The Emergence of Chloroformates: Following the discovery of phosgene, the late 19th and early 20th centuries saw a surge in the synthesis and investigation of chloroformate esters derived from various alcohols. While a definitive first synthesis of Ethylenebis(chloroformate) is not readily found in indexed literature, a 1933 patent reveals that the reaction of ethylene glycol with phosgene to produce carbonic acid esters was already an established, albeit challenging, method with known issues of unsatisfactory yields.[4] This strongly suggests that Ethylenebis(chloroformate) was likely synthesized and isolated as an intermediate or product during this period of exploration into phosgene chemistry with diols. The reaction would have been a logical extension of the work on simpler alcohol-derived chloroformates.

The logical progression from the discovery of the precursors to the investigation of their reaction products places the likely first synthesis of Ethylenebis(chloroformate) in the late 19th or early 20th century, within the broader context of the development of organic synthesis and the burgeoning chemical industry.

Chemical Properties and Data

Ethylenebis(chloroformate) is a colorless liquid with the chemical formula C₄H₄Cl₂O₄. Below is a summary of its key quantitative properties.

| Property | Value |

| Molecular Weight | 186.98 g/mol |

| CAS Number | 124-05-0 |

| Boiling Point | 53-55 °C at 0.3 mmHg |

| Density | 1.436 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.436 |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

| Linear Formula | ClCO₂CH₂CH₂O₂CCl |

Synthesis of Ethylenebis(chloroformate)

The primary and historically significant method for synthesizing Ethylenebis(chloroformate) is the reaction of ethylene glycol with an excess of phosgene.

Reaction Pathway:

Caption: Synthesis of Ethylenebis(chloroformate) from Ethylene Glycol and Phosgene.

Experimental Protocol: Phosgenation of Ethylene Glycol

This protocol is a generalized representation based on established methods for the synthesis of chloroformates.

Materials:

-

Ethylene glycol

-

Phosgene (as a solution in an inert solvent like toluene, or as a gas)

-

An inert solvent (e.g., dichloromethane, toluene)

-

A tertiary amine base (e.g., pyridine, triethylamine) - optional, to scavenge HCl

Procedure:

-

In a well-ventilated fume hood, a solution of ethylene glycol in an inert solvent is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser.

-

The reaction vessel is cooled in an ice bath to 0-5 °C.

-

A solution of phosgene in the same inert solvent is added dropwise to the ethylene glycol solution with vigorous stirring. The molar ratio of phosgene to ethylene glycol should be at least 2:1 to favor the formation of the bis(chloroformate).

-

If a base is used, it is typically co-added or added subsequently to neutralize the hydrogen chloride gas that is evolved.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then washed with cold water and a dilute acid to remove any unreacted ethylene glycol and the amine hydrochloride salt.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude Ethylenebis(chloroformate) is then purified by vacuum distillation.

Logical Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of Ethylenebis(chloroformate).

Applications in Research and Drug Development

Ethylenebis(chloroformate) is a valuable bifunctional reagent in organic synthesis, primarily utilized for:

-

Cross-linking: Its two reactive chloroformate groups allow it to react with nucleophiles such as amines and alcohols to form stable carbamate and carbonate linkages, respectively. This is useful for cross-linking polymers and other macromolecules.

-

Derivatization: It can be used to derivatize diols and diamines in analytical chemistry and proteomics research.

-

Synthesis of Heterocycles: It serves as a building block for the synthesis of various heterocyclic compounds.

-

Protecting Group Chemistry: Although less common for this purpose, the resulting carbamates can act as protecting groups for amines.

Signaling Pathway Analogy: Reagent Reactivity

The reactivity of Ethylenebis(chloroformate) can be visualized as a signaling pathway where the molecule acts as a bifunctional signal that can be "received" by two nucleophilic "receptors."

Caption: Reactivity pathway of Ethylenebis(chloroformate) with nucleophiles.

This guide provides a foundational understanding of Ethylenebis(chloroformate) for professionals in research and drug development. The historical context, coupled with detailed technical data and protocols, aims to facilitate its effective and safe use in the laboratory.

References

- 1. ajrconline.org [ajrconline.org]

- 2. US2379250A - Preparation of carbonic acid esters - Google Patents [patents.google.com]

- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]

- 4. US1907891A - Production of carbonic acid esters of the glycols - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Ethylenebis(chloroformate) as a Protein Cross-linking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenebis(chloroformate) is a homobifunctional cross-linking agent that can be utilized in proteomics and protein chemistry to study protein-protein interactions, protein conformation, and to stabilize protein complexes.[1] Its structure features two chloroformate groups separated by a short ethylene spacer. While specific literature detailing the use of Ethylenebis(chloroformate) for protein cross-linking is limited, its reactivity is predicated on the reaction of chloroformates with nucleophilic functional groups on amino acid side chains. Based on the known reactivity of similar compounds, it is anticipated that Ethylenebis(chloroformate) primarily reacts with the primary amino groups of lysine residues.[2]

These application notes provide a generalized framework and protocols for the use of Ethylenebis(chloroformate) as a protein cross-linking agent. Researchers should note that optimal conditions for specific applications will require empirical determination.

Mechanism of Action

Ethylenebis(chloroformate) is an electrophilic reagent that reacts with nucleophilic groups present on the surface of proteins. The primary targets for acylation by chloroformates are the ε-amino groups of lysine residues and the α-amino groups at the N-termini of polypeptide chains. The reaction results in the formation of stable carbamate linkages. Due to its bifunctional nature, a single molecule of Ethylenebis(chloroformate) can react with two distinct amino groups, thus forming an intramolecular (within the same protein) or intermolecular (between different proteins) cross-link.

Reaction Scheme:

Applications

-

Probing Protein-Protein Interactions: Covalently linking interacting proteins to identify binding partners and map interaction interfaces.

-

Stabilizing Protein Complexes: Locking transient or weak interactions in place for subsequent analysis by techniques such as immunoprecipitation or mass spectrometry.

-

Conformational Analysis: Introducing distance constraints within a protein or protein complex to study its three-dimensional structure.

Data Presentation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |

| Protein Concentration (mg/mL) | The optimal concentration should be high enough for efficient cross-linking but low enough to avoid non-specific aggregation. | |||

| Cross-linker:Protein Molar Ratio | A titration is recommended to determine the optimal ratio that yields cross-linked products without excessive modification or protein precipitation. | |||

| Reaction Buffer | Amine-free buffers such as PBS (phosphate-buffered saline) or HEPES are recommended. | |||

| pH | The reaction is pH-dependent, with higher pH favoring the deprotonation of lysine amino groups, increasing their nucleophilicity. A range of pH 7.0-8.5 is a typical starting point. | |||

| Reaction Time (min) | Time-course experiments should be performed to determine the optimal incubation time. | |||

| Temperature (°C) | Reactions are typically carried out at room temperature or on ice to control the reaction rate. | |||

| Quenching Reagent | A primary amine-containing buffer like Tris or a simple amino acid like glycine is used to consume unreacted chloroformate groups. | |||

| % Cross-linking Efficiency | Can be estimated by SDS-PAGE and densitometry, comparing the intensity of the monomer band to the cross-linked species. |

Experimental Protocols

I. General Protein Cross-linking Protocol

This protocol provides a general workflow for cross-linking proteins in solution.

Caption: General workflow for protein cross-linking.

Materials:

-

Purified protein sample

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer)

-

Ethylenebis(chloroformate)

-

Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

SDS-PAGE reagents and equipment

Procedure:

-

Sample Preparation:

-

Prepare the purified protein sample in an amine-free buffer at a concentration of 0.1-2.0 mg/mL.

-

Ensure the buffer pH is between 7.0 and 8.5 for optimal reaction with primary amines.

-

-

Cross-linker Preparation:

-

Immediately before use, prepare a stock solution of Ethylenebis(chloroformate) in an anhydrous organic solvent (e.g., DMF or DMSO). A 10-100 mM stock solution is a common starting point.

-

-

Cross-linking Reaction:

-

Add the Ethylenebis(chloroformate) stock solution to the protein sample to achieve the desired final molar excess of cross-linker to protein. It is recommended to perform a titration to determine the optimal ratio.

-

Incubate the reaction mixture at room temperature for 30-60 minutes, or on ice for 1-2 hours. The optimal time and temperature should be determined empirically.

-

-

Quenching:

-